4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyclohexyl-1H-imidazole with 4-chloroquinoline in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis .
Chemical Reactions Analysis
4-Chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazoquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of signaling pathways involved in inflammation and cell proliferation . For instance, it can inhibit the activity of kinases involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a crucial role in immune response and cancer progression .
Comparison with Similar Compounds
4-Chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline can be compared with other imidazoquinoline derivatives such as:
Imiquimod: Known for its antiviral and antitumor properties.
Resiquimod: Used as an immune response modifier.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c17-15-14-13(11-8-4-5-9-12(11)18-15)19-16(20-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTZGHMEQSNDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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